phenyl(1H-pyrrol-3-yl)methanone
Overview
Description
Phenyl(1H-pyrrol-3-yl)methanone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- One-pot Synthesis : An efficient one-pot synthetic procedure for pyrrole derivatives like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed. This method is economical and yields good results using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O (Kaur & Kumar, 2018).
Biochemical Applications
- Antimicrobial Activity : Certain pyrrole derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds, especially those with a methoxy group, demonstrated high antimicrobial activity (Kumar et al., 2012).
Enzyme Inhibition
- Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity, comparable to or even better than genistein, a reference compound. These findings suggest potential therapeutic applications (Zheng et al., 2011).
Anticancer Potential
- Potential Anticancer Agents : Novel 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives were synthesized and evaluated for anticancer activity. Some derivatives displayed antiproliferative activity against cancer cells, comparable to Paclitaxel, with minimal impact on normal cell lines, indicating potential as anticancer agents (Lan et al., 2014).
Dye and Photostability
- Fluorescent Monoazo Disperse Dyes : Phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes were synthesized, showing red-shifted absorption maxima and emitting in the far-red region. These dyes exhibit better photostability and sublimation fastness on dyed polyester and nylon compared to reported analogues (Jadhav et al., 2018).
Enzyme Inhibitory and Antimicrobial Evaluation
- Synthesis and Enzyme Inhibitory Analysis : 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for enzyme inhibitory activities. These compounds showed significant inhibitory activity against various enzymes, making them promising for pharmacological studies (Cetin et al., 2021).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was identified by X-ray diffraction, providing insights into the molecular arrangement and bonding of such compounds (Cao et al., 2010).
Mechanistic and Computational Studies
- Structural and Mechanistic Insights : The synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone was achieved, and quantum mechanics was used to probe the mechanism of its formation, offering insights into the chemical reactions and molecular interactions involved (Anga et al., 2014).
Spectroscopic Properties
- Effects on Spectroscopic Properties : The electronic absorption, excitation, and fluorescence properties of phenylmethanone derivatives were investigated, showing that these compounds exhibit dual fluorescence with weak charge transfer separation in various solvents. These findings are significant for understanding the photophysical behavior of these compounds (Al-Ansari, 2016).
Novel Syntheses
- Synthesis of Highly Substituted Pyrroles : A method for the one-pot synthesis of highly substituted pyrroles using nano copper oxide as a heterogeneous nanocatalyst was described. This method highlights the use of nanotechnology in synthesizing complex organic compounds (Saeidian et al., 2013).
Mechanism of Action
Target of Action
3-Benzoylpyrrole, also known as phenyl(1H-pyrrol-3-yl)methanone or 3-benzoyl-1H-pyrrole, is a compound that has been synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins . The primary targets of 3-Benzoylpyrrole are the components involved in oxidative phosphorylation .
Mode of Action
The mode of action of 3-Benzoylpyrrole involves its interaction with the components of oxidative phosphorylation . This compound, along with its parent compounds, possesses weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation . Therefore, they can uncouple respiratory electron transport and ATP synthesis within mitochondria, eventually leading to energy deficiency in the biological cell .
Biochemical Pathways
The primary biochemical pathway affected by 3-Benzoylpyrrole is oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, 3-Benzoylpyrrole disrupts the normal functioning of this pathway, leading to a lack of energy within the cell .
Pharmacokinetics
Its high lipophilicity suggests that it may be readily absorbed and distributed within the body .
Result of Action
The primary result of the action of 3-Benzoylpyrrole is the disruption of energy production within the cell . By uncoupling oxidative phosphorylation, it causes a deficiency in ATP, the primary energy currency of the cell . This leads to cell death, which is the basis for its insecticidal and acaricidal activity .
Properties
IUPAC Name |
phenyl(1H-pyrrol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNSKSWTLGZGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378296 | |
Record name | 3-Benzoylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-41-2 | |
Record name | 3-Benzoylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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